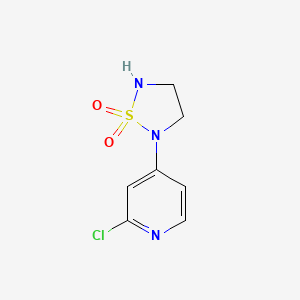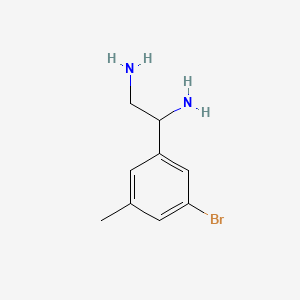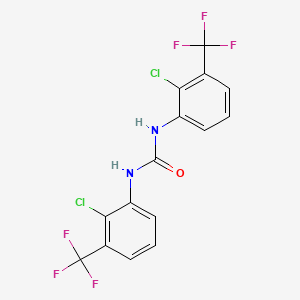
Sorafenib impurity 31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorafenib impurity 31 is a byproduct or degradation product associated with the synthesis and stability of Sorafenib, a multikinase inhibitor used primarily in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer . Impurities in pharmaceutical compounds like Sorafenib are critical to identify and control, as they can impact the efficacy and safety of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sorafenib impurity 31 involves multiple steps, typically starting from the core structure of Sorafenib. The process often includes the use of various reagents and catalysts to introduce specific functional groups. For instance, the preparation of Sorafenib itself involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, followed by further reactions to introduce the pyridine and phenoxy groups .
Industrial Production Methods
Industrial production of Sorafenib and its impurities, including impurity 31, involves large-scale chemical synthesis under controlled conditions. The process aims to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the desired compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Sorafenib impurity 31 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Sorafenib impurity 31 has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard to study the stability and degradation pathways of Sorafenib.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Toxicology Studies: Investigated for its potential genotoxicity and other toxicological effects to ensure the safety of Sorafenib.
Wirkmechanismus
The mechanism of action of Sorafenib impurity 31 is not well-documented, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and reactivity can provide insights into the stability and efficacy of Sorafenib. The molecular targets and pathways involved in its formation are related to the chemical reactions and conditions used during the synthesis of Sorafenib .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Sorafenib impurity 31 include other impurities and degradation products formed during the synthesis of Sorafenib, such as:
N-Desmethyl Sorafenib: A metabolite of Sorafenib.
Sorafenib N-oxide: An oxidation product of Sorafenib.
Uniqueness
This compound is unique in its specific structure and formation pathway, which distinguishes it from other impurities. Its identification and characterization are crucial for ensuring the quality and safety of Sorafenib as a pharmaceutical product .
Eigenschaften
Molekularformel |
C15H8Cl2F6N2O |
|---|---|
Molekulargewicht |
417.1 g/mol |
IUPAC-Name |
1,3-bis[2-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H8Cl2F6N2O/c16-11-7(14(18,19)20)3-1-5-9(11)24-13(26)25-10-6-2-4-8(12(10)17)15(21,22)23/h1-6H,(H2,24,25,26) |
InChI-Schlüssel |
ZJBIFNKYPBWURH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)NC(=O)NC2=CC=CC(=C2Cl)C(F)(F)F)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


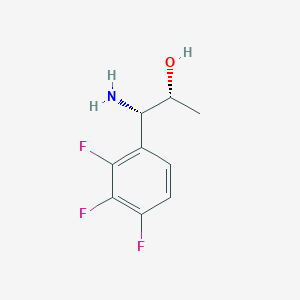
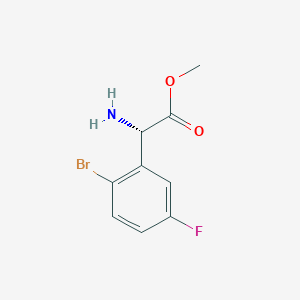
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)




![1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236398.png)
